molecular formula C10H11NO2 B13836794 2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile

2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile

Cat. No.: B13836794
M. Wt: 177.20 g/mol
InChI Key: HDISCYWAEOQAPQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile involves several steps. One common method includes the reaction of 2-(2-hydroxyethyl)phenol with chloroacetonitrile under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or sodium methoxide (NaOCH3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile is primarily related to its role as an intermediate in chemical synthesis. It interacts with various molecular targets and pathways depending on the specific reactions it undergoes. For example, in the synthesis of stabilizers for polysiloxane-based coatings, it contributes to the formation of stable chemical bonds that enhance the durability and performance of the coatings.

Comparison with Similar Compounds

2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-[2-(2-hydroxyethyl)phenoxy]acetonitrile

InChI

InChI=1S/C10H11NO2/c11-6-8-13-10-4-2-1-3-9(10)5-7-12/h1-4,12H,5,7-8H2

InChI Key

HDISCYWAEOQAPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCO)OCC#N

Origin of Product

United States

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